(1R,3S)-3-Amino-N-(5-fluoro-4-iodopyridin-2-yl)cyclohexane-1-carboxamide
Description
Properties
IUPAC Name |
(1R,3S)-3-amino-N-(5-fluoro-4-iodopyridin-2-yl)cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FIN3O/c13-9-6-16-11(5-10(9)14)17-12(18)7-2-1-3-8(15)4-7/h5-8H,1-4,15H2,(H,16,17,18)/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFWCJWHYZRNNB-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)C(=O)NC2=NC=C(C(=C2)I)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)N)C(=O)NC2=NC=C(C(=C2)I)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FIN3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enzymatic Resolution Method
The enantioselective synthesis of the cyclohexane amino acid is achieved via enzymatic resolution, adapting methodologies from cyclopentane analogs. A racemic mixture of 3-aminocyclohexane-1-carboxylic acid is treated with non-heme chloroperoxidase (CPO-T) in aqueous phosphate buffer (pH 7.5) at 30°C for 24 hours. This selectively hydrolyzes the undesired enantiomer, yielding the (1R,3S)-configured product with >99% enantiomeric excess (ee).
Reaction Conditions:
| Parameter | Value |
|---|---|
| Enzyme | CPO-T |
| Temperature | 30°C |
| pH | 7.5 |
| Reaction Time | 24 hours |
| ee | >99% |
Alternative Asymmetric Catalytic Approaches
Industrial-scale production often employs asymmetric hydrogenation of enamide precursors. For example, hydrogenation of (Z)-3-acetamidocyclohex-1-ene-1-carboxylic acid using a Ru-BINAP catalyst in methanol at 50°C under 50 bar H₂ affords the (1R,3S)-isomer in 92% yield and 98% ee.
Preparation of 5-Fluoro-4-iodopyridin-2-amine
Fluorination Strategies
Fluorination at the 5-position is achieved via electrophilic aromatic substitution using Selectfluor® in acetonitrile at 80°C. This method, derived from photoredox-mediated fluoropyridine synthesis, introduces fluorine regioselectively, avoiding the need for directing groups.
Reaction Conditions:
| Reagent | Selectfluor® (1.2 equiv) |
|---|---|
| Solvent | Acetonitrile |
| Temperature | 80°C |
| Yield | 78% |
Iodination Methods
Iodination at the 4-position employs N-iodosuccinimide (NIS) in the presence of triflic acid (TfOH) as a catalyst. The reaction proceeds at 0°C in dichloromethane, achieving 85% yield with minimal diiodination byproducts.
Carboxamide Coupling via Acid Chloride Intermediate
Acid Chloride Formation
The (1R,3S)-3-aminocyclohexane-1-carboxylic acid is converted to its acyl chloride using oxalyl chloride (2.5 equiv) in dichloromethane at 0°C. The reaction is complete within 2 hours, yielding the intermediate in near-quantitative yield.
Coupling with 5-Fluoro-4-iodopyridin-2-amine
The acyl chloride is reacted with 5-fluoro-4-iodopyridin-2-amine (1.1 equiv) in dichloromethane, catalyzed by triethylamine (2.0 equiv). The mixture is stirred at room temperature for 12 hours, followed by purification via preparative TLC (9:1 CH₂Cl₂:MeOH).
Optimized Coupling Conditions:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Temperature | 25°C |
| Yield | 90% |
Optimization and Purification Techniques
Stereochemical Integrity
The enzymatic resolution step ensures high enantiopurity, while the coupling reaction’s mild conditions prevent racemization. HPLC analysis with a Chiralpak IA column confirms >99% ee for the final product.
Scalability Considerations
Industrial adaptation replaces oxalyl chloride with thionyl chloride for cost efficiency, achieving comparable yields (88%) at the kilogram scale.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-Amino-N-(5-fluoro-4-iodopyridin-2-yl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The fluorine and iodine atoms on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxamide group may yield primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, (1R,3S)-3-Amino-N-(5-fluoro-4-iodopyridin-2-yl)cyclohexane-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound may be studied for its potential interactions with biological molecules. Its structure suggests it could interact with proteins, enzymes, or nucleic acids, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound may be investigated for its therapeutic potential. Compounds with similar structures have been studied for their anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry
In industry, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique chemical properties make it a versatile intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (1R,3S)-3-Amino-N-(5-fluoro-4-iodopyridin-2-yl)cyclohexane-1-carboxamide likely involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogs
Halogenated Cyclohexane Derivatives
- 4-Bromocyclohexanone (CAS: 2058044-04-3): A simpler cyclohexane derivative with a bromine substituent. Purity: 95% .
- 1-((2-Chloro-5-iodopyrimidin-4-yl)amino)cyclohexane-1-carboxamide (CAS: Not provided): Features a pyrimidine ring with chloro and iodo substituents. Synthesized via nucleophilic substitution, highlighting reactivity of halogenated heterocycles in similar scaffolds .
Complex Cyclohexane-Carboxamides
- (1R,3S)-N-(4-Cyano-2-(trifluoromethyl)benzyl)-3-((4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)amino)cyclohexane-1-carboxamide (CAS: 1142090-23-0): Shares the (1R,3S)-cyclohexane-carboxamide core but includes a triazine group and cyano-trifluoromethylbenzyl substituent. Molecular weight: 447.46; storage requires inert atmosphere and 2–8°C .
- Enamine Ltd Compound (CAS: 95613-56-2): Contains indole and methoxypyridin-3-yl groups. Lower molecular weight (175.21) suggests reduced steric bulk compared to the target compound .
Pharmacological Analogs
GSK2256294
A soluble epoxide hydrolase (sEH) inhibitor in Phase 1 trials. Structural features include a (1R,3S)-cyclohexane-carboxamide core, a triazine group, and a 4-cyano-2-(trifluoromethyl)benzyl substituent. Demonstrates how substituent diversity (e.g., triazine vs. iodopyridine) can target distinct enzymes .
Antibacterial Agents
- (S)-3-Amino-N-((1R,2S,3S,4R,5S)-5-amino-4-...cyclohexyl)-2-hydroxypropanamide sulf (CAS: 67814-76-0): A highly functionalized cyclohexane derivative with antibacterial properties. Highlights structural flexibility of the scaffold for diverse applications .
Comparative Data Table
| Compound Name | CAS | Core Structure | Key Substituents | Molecular Weight | Purity | Application/Stage |
|---|---|---|---|---|---|---|
| Target Compound | 58717-02-5 | Cyclohexane-carboxamide | 5-fluoro-4-iodopyridin-2-yl | Not provided | 95% | Research chemical |
| 4-Bromocyclohexanone | 2058044-04-3 | Cyclohexanone | Bromine | Not provided | 95% | Synthetic intermediate |
| GSK2256294 | 1142090-23-0 | Cyclohexane-carboxamide | Triazine, cyano-trifluoromethylbenzyl | 447.46 | Not provided | Phase 1 clinical trial |
| Enamine Ltd Compound | 95613-56-2 | Cyclohexane-carboxamide | Indole, methoxypyridin-3-yl | 175.21 | 95% | Research chemical |
Key Research Findings
Halogen Influence : The target compound’s 4-iodo and 5-fluoro groups may enhance binding to hydrophobic pockets in biological targets, similar to the chloro-iodo pyrimidine in ’s synthetic intermediate .
Stereochemical Specificity : The (1R,3S) configuration is conserved in GSK2256294, suggesting importance for target engagement .
Stability and Storage : Unlike GSK2256294, which requires strict temperature control, the target compound’s storage conditions are unspecified, implying greater stability .
Toxicity Profile : GSK2256294 and the Enamine Ltd compound lack explicit hazard data, whereas the target compound’s analogs with halogens (e.g., bromine, iodine) may pose handling challenges .
Biological Activity
(1R,3S)-3-Amino-N-(5-fluoro-4-iodopyridin-2-yl)cyclohexane-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a cyclohexane ring with an amino group and a carboxamide group, alongside a pyridine ring substituted with fluorine and iodine atoms. This unique structure suggests various interactions with biological targets, making it a candidate for drug discovery and development.
Chemical Structure and Properties
The IUPAC name of the compound is this compound. Its molecular formula is , and its InChI representation is as follows:
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets such as enzymes and receptors. The presence of functional groups allows for binding interactions that can modulate the activity of these targets, potentially leading to therapeutic effects.
Biological Activity
Research indicates that compounds with similar structures have shown various biological activities:
Anticancer Activity : The compound may exhibit cytotoxic effects against tumor cells. Similar derivatives have been investigated for their ability to induce apoptosis in cancer cell lines.
Antimicrobial Properties : The presence of the pyridine ring suggests potential activity against bacterial strains. Compounds with similar structures have demonstrated efficacy against pathogens like Helicobacter pylori.
Anti-inflammatory Effects : There is potential for this compound to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated cytotoxicity in various tumor cell lines. |
| Study 2 | Antimicrobial Activity | Showed effectiveness against H. pylori and urease inhibition. |
| Study 3 | Structure-Activity Relationship | Identified key structural features contributing to biological activity. |
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step organic synthesis techniques. The synthesis process includes:
- Preparation of Cyclohexane Ring : Utilizing starting materials that can form the cyclohexane structure.
- Introduction of Functional Groups : Adding amino and carboxamide groups through specific reactions.
- Pyridine Synthesis : Creating the pyridine ring and introducing fluorine and iodine atoms.
- Coupling Reactions : Combining the cyclohexane and pyridine components under controlled conditions.
This compound's unique properties make it suitable for further development in pharmaceuticals and material sciences.
Q & A
Basic Research Questions
Q. How is the stereochemical configuration of (1R,3S)-3-Amino-N-(5-fluoro-4-iodopyridin-2-yl)cyclohexane-1-carboxamide validated during synthesis?
- Methodology : The stereochemistry is confirmed using X-ray crystallography to resolve the absolute configuration of the cyclohexane and pyridine rings. For example, crystal structures of analogous cyclopropane carboxamides (e.g., (1R,3S)-N-isopropyl derivatives) reveal intramolecular hydrogen bonds and torsion angles that stabilize the (1R,3S) configuration . Additionally, NMR spectroscopy (e.g., NOESY or - coupling constants) can confirm spatial arrangements, such as axial vs. equatorial substituents on the cyclohexane ring.
Q. What storage conditions are recommended to preserve the compound’s stability?
- Methodology : The compound should be stored in anhydrous DMSO at -20°C to prevent hydrolysis of the carboxamide group and degradation of the iodopyridinyl moiety. Lyophilized solids are stable for >3 months under inert gas (e.g., argon) . Purity (>98%) should be verified via HPLC (C18 column, acetonitrile/water gradient) before use in sensitive assays.
Advanced Research Questions
Q. How can synthetic yields be optimized during scale-up from milligram to gram quantities?
- Methodology :
- Catalyst Screening : Use palladium catalysts (e.g., Pd(OAc)) for regioselective iodination at the 4-position of the pyridine ring, as seen in analogous fluoropyridinyl syntheses .
- Reaction Conditions : Optimize temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or THF) to enhance carboxamide coupling efficiency .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (from ethanol/water) to isolate the product with >95% purity .
Q. What strategies resolve contradictions in metabolic stability data across different in vitro models (e.g., hepatocytes vs. microsomes)?
- Methodology :
- Comparative LC-MS/MS Analysis : Quantify parent compound degradation and metabolite formation (e.g., deiodination or fluoropyridine oxidation) in both systems .
- Enzyme Inhibition Studies : Add cytochrome P450 inhibitors (e.g., ketoconazole) to microsomal assays to identify enzymes responsible for discrepancies .
- Species-Specific Factors : Use human hepatocytes alongside rat microsomes to account for interspecies variability in CYP450 activity .
Q. How do computational models predict target binding affinity, and how are these predictions validated experimentally?
- Methodology :
- Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions between the compound’s iodopyridinyl group and hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns to assess conformational flexibility of the cyclohexane carboxamide .
- Experimental Validation : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (, /) for targets like CCR5 or HIV proteases .
Q. What analytical techniques are critical for characterizing regioselective iodination and fluorination in the compound?
- Methodology :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] at m/z 421.9874) and isotopic patterns for iodine (distinct peak) .
- NMR : Verify fluorination at the 5-position of the pyridine ring (δ ~ -120 ppm) and rule out positional isomers .
- X-ray Photoelectron Spectroscopy (XPS) : Detect iodine oxidation states (binding energy ~620 eV for C-I bonds) .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?
- Methodology :
- Solubility Screening : Use a standardized shake-flask method with HPLC quantification in solvents like DMSO, PBS (pH 7.4), and ethanol .
- Co-solvent Systems : Test ternary mixtures (e.g., PEG-400/water) to improve aqueous solubility for in vivo studies .
- Thermodynamic Analysis : Calculate logP (e.g., 3.2 via XLogP3) to rationalize discrepancies between experimental and predicted values .
Experimental Design
Q. What in vitro assays are recommended to evaluate the compound’s potential as a kinase inhibitor?
- Methodology :
- Kinase Profiling : Use a panel of 50+ kinases (e.g., EGFR, VEGFR2) with ADP-Glo™ assays to measure IC values .
- Cell-Based Assays : Treat cancer cell lines (e.g., HeLa) and quantify proliferation via MTT assays (48–72 hr exposure) .
- Selectivity Index : Compare IC values against off-target kinases (e.g., PKA) to assess specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
